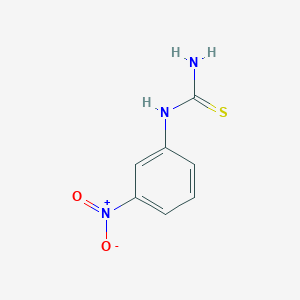

1-(3-Nitrophenyl)-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407996. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-7(13)9-5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEMUQNZGCZHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373050 | |

| Record name | (3-nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-72-8 | |

| Record name | (3-Nitrophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407996 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 709-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Nitrophenyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(3-Nitrophenyl)-2-thiourea from 3-nitroaniline: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(3-nitrophenyl)-2-thiourea, a valuable intermediate in medicinal chemistry and drug development. The document details a robust experimental protocol for its preparation from 3-nitroaniline and ammonium thiocyanate. It includes a summary of physicochemical and spectroscopic data, a breakdown of the reaction mechanism, and a visual representation of the experimental workflow. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this synthetic pathway.

Introduction

Thiourea derivatives are a significant class of organic compounds renowned for their wide spectrum of biological activities, including potential antitumor, antiviral, and anti-inflammatory properties. The presence of the thiourea moiety, with its hydrogen bond donor and acceptor capabilities, makes it a privileged scaffold in medicinal chemistry. This compound, in particular, serves as a crucial building block for the synthesis of more complex heterocyclic compounds and pharmacologically active molecules. The synthesis from readily available 3-nitroaniline offers a direct and efficient route to this important intermediate.

Reaction Pathway and Mechanism

The synthesis of this compound from 3-nitroaniline is typically achieved through the reaction of the corresponding aniline with ammonium thiocyanate in an acidic medium. The reaction proceeds via the in-situ formation of a phenyl isothiocyanate intermediate, which then undergoes a nucleophilic attack by an ammonia molecule (generated from the ammonium salt) or another aniline molecule followed by rearrangement, although the precise mechanism can be complex.

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

Quantitative data for the reactants and the final product are summarized below. Spectroscopic data are based on expected values for the compound's structure, as specific experimental spectra are not widely published.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 3-Nitroaniline | 138.12 | Yellow to orange crystalline solid | 111-114 | 99-09-2 |

| Ammonium Thiocyanate | 76.12 | Colorless crystalline solid | ~150 | 1762-95-4 |

| This compound | 197.21 | Lemon yellow needles[1] | 157-158 (from ethanol)[1] / 189[2][3] | 709-72-8 |

Note: The discrepancy in the melting point for the product may be due to different crystalline forms or purity levels.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons (Ar-H) | δ 7.5 - 8.5 ppm |

| Amine Protons (NH, NH₂) | δ 8.0 - 10.0 ppm (broad signals) | |

| ¹³C NMR | Thiocarbonyl Carbon (C=S) | δ 180 - 185 ppm |

| Aromatic Carbons (Ar-C) | δ 115 - 150 ppm | |

| FT-IR (cm⁻¹) | N-H Stretching | 3100 - 3400 cm⁻¹ |

| Aromatic C-H Stretching | ~3000 - 3100 cm⁻¹ | |

| Nitro Group (N-O) Stretching | 1520 - 1560 cm⁻¹ (asymmetric), 1345 - 1385 cm⁻¹ (symmetric) | |

| Thioamide C=S Stretching | 1050 - 1250 cm⁻¹ |

Experimental Protocol

This protocol details a common method for the synthesis of aryl thioureas from the corresponding aniline.

4.1 Materials and Reagents

-

3-Nitroaniline (0.1 mol, 13.81 g)

-

Concentrated Hydrochloric Acid (9 mL)

-

Ammonium Thiocyanate (0.1 mol, 7.61 g)

-

Deionized Water

-

Ethanol (for recrystallization)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker (1 L)

-

Buchner funnel and filter paper

-

Ice bath

4.2 Procedure

-

Preparation of Aniline Salt: In a 250 mL round-bottom flask, combine 3-nitroaniline (0.1 mol) with 25 mL of deionized water. Carefully add 9 mL of concentrated hydrochloric acid while stirring.

-

Initial Heating: Gently heat the mixture to approximately 60-70 °C for one hour to ensure the complete formation of the 3-nitrophenylammonium chloride salt.

-

Cooling and Reagent Addition: Remove the flask from the heat and allow it to cool to near room temperature. Once cooled, slowly add ammonium thiocyanate (0.1 mol) to the mixture with continuous stirring.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain a gentle reflux for at least 4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Product Precipitation: After the reflux period, cool the reaction mixture to room temperature. In a separate 1 L beaker, prepare an ice-water bath. Pour the reaction mixture slowly into the cold water under vigorous stirring to precipitate the crude product.

-

Isolation: Collect the precipitated yellow solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any unreacted salts and impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound as lemon-yellow needles[1].

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by determining its melting point and using spectroscopic methods (FT-IR, NMR).

Visualized Experimental Workflow

The following diagram outlines the key stages of the synthesis process from setup to final product characterization.

Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.

References

1-(3-Nitrophenyl)-2-thiourea chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 1-(3-Nitrophenyl)-2-thiourea. The information is curated for professionals in chemical research and drug development, presenting key data in a structured and accessible format.

Core Chemical Properties

This compound, identified by the CAS Number 709-72-8, is an organic compound with the molecular formula C₇H₇N₃O₂S.[1][2][3] It possesses a molecular weight of approximately 197.21 g/mol .[1][2][3] The compound typically appears as a solid.[1] While melting point data varies across sources, reported ranges include 151-156 °C, 160-162 °C, and 189 °C, which may reflect differences in purity or experimental conditions.[4]

| Property | Value | Reference(s) |

| CAS Number | 709-72-8 | [1][2][3] |

| Molecular Formula | C₇H₇N₃O₂S | [1][2][3] |

| Molecular Weight | 197.21 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 151-156 °C, 160-162 °C, 189 °C | [4] |

| InChI | 1S/C7H7N3O2S/c8-7(13)9-5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9,13) | |

| InChIKey | HQEMUQNZGCZHHN-UHFFFAOYSA-N |

Structural Information

The structure of this compound is characterized by a phenyl ring substituted with a nitro group at the meta position, which is in turn attached to a thiourea moiety. The thiourea group, with its C=S double bond and two amino groups, is a key feature influencing the molecule's chemical reactivity and potential biological interactions.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general and plausible method can be inferred from the synthesis of related compounds. A common route involves the reaction of 3-nitroaniline with a thiocyanate salt in the presence of an acid to form an isothiocyanate intermediate, which is then reacted with ammonia. A more direct approach, described for the synthesis of N-(substituted-phenyl)-thioureas, involves the reaction of the corresponding aniline with carbon disulfide and a base, followed by treatment with an amine or ammonia.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions such as temperature, reaction time, and purification methods.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, with their chemical shifts and coupling patterns influenced by the positions of the nitro and thiourea groups. The protons of the NH and NH₂ groups of the thiourea moiety would likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring and a characteristic signal for the C=S carbon of the thiourea group, typically found in the range of 180-190 ppm.

-

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching vibrations (around 3100-3400 cm⁻¹), C=S stretching (around 1000-1250 cm⁻¹), and strong absorptions corresponding to the symmetric and asymmetric stretching of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 197). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the thiourea moiety.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited in the reviewed literature, the broader class of thiourea derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[5][6][7]

A study on the related compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, demonstrated anti-inflammatory activity.[6][7] This suggests that this compound may also possess similar properties. The anti-inflammatory effects of some drugs are mediated through the inhibition of inflammatory signaling pathways.

Potential Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of inflammatory signaling by this compound.

Furthermore, various thiourea derivatives have been investigated for their cytotoxic activity against different cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis. The presence of the nitro group, an electron-withdrawing group, on the phenyl ring could potentially enhance such biological activities.

Disclaimer: The biological activities and signaling pathway interactions described above are based on the activities of related compounds and represent potential areas of investigation for this compound. Further experimental validation is required to confirm these properties for this specific molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 709-72-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity | E3S Web of Conferences [e3s-conferences.org]

In-Depth Technical Guide: 1-(3-Nitrophenyl)-2-thiourea (CAS 709-72-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitrophenyl)-2-thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, and an exploration of its potential mechanisms of action based on research into structurally related compounds. While quantitative biological data for this specific molecule is limited in publicly accessible literature, this guide summarizes available data for analogous compounds to provide a comparative context for researchers.

Physicochemical Properties

This compound is a solid at room temperature. Its key physicochemical properties are summarized in the table below. It is important to note that some reported values, particularly the melting point, show variability across different sources, which may be attributed to differences in purity or crystalline form.

| Property | Value | Source(s) |

| CAS Number | 709-72-8 | N/A |

| Molecular Formula | C₇H₇N₃O₂S | [1] |

| Molecular Weight | 197.22 g/mol | [1] |

| Melting Point | 151-156 °C, 160-162 °C, 189 °C | [1][2][3][4] |

| Boiling Point (Predicted) | 340.9 ± 44.0 °C | [3] |

| Density (Predicted) | 1.524 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 12.11 ± 0.70 | [3] |

| InChI | 1S/C7H7N3O2S/c8-7(13)9-5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9,13) | [1] |

| InChIKey | HQEMUQNZGCZHHN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)NC(=S)N)--INVALID-LINK--[O-] | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through multiple routes. A well-documented method involves the formation of a dithiocarbamate intermediate from 3-nitroaniline, followed by reaction with ammonia.

Experimental Protocol: Synthesis via Dithiocarbamate Intermediate

This protocol is adapted from a method described for the synthesis of N-substituted thioureas[1].

Materials:

-

3-nitroaniline (0.2 mol, 27.6 g)

-

Carbon disulfide (0.2 mol, 15.2 g)

-

Sodium hydroxide (0.2 mol, 8.0 g)

-

Water

-

Chloroacetic acid (0.2 mol, 18.8 g)

-

25% Ammonia solution (approx. 0.22 mol, 15 g)

-

20% Sodium hydroxide solution (approx. 0.2 mol, 40 g)

-

Ethanol (for recrystallization)

Procedure:

-

Formation of Sodium N-(3-nitrophenyl)-dithiocarbamate: A solution of sodium N-(3-nitrophenyl)-dithiocarbamate is prepared by reacting 27.6 parts by weight of 3-nitroaniline, 15.2 parts by weight of carbon disulfide, and 8 parts by weight of caustic soda in 80 parts by volume of water[1].

-

Intermediate Formation: To the dithiocarbamate solution, an aqueous solution of 18.8 parts by weight of chloroacetic acid is added dropwise. The temperature of the reaction mixture may rise to approximately 40°C[1].

-

Formation of this compound: After stirring the reaction mixture for one hour, it is filtered. The filtrate is then heated for a short period with 15 parts by weight of 25% ammonia and 40 parts by weight of 20% sodium hydroxide[1].

-

Isolation and Purification: The product, N-(3-nitrophenyl)-thiourea, crystallizes from the solution as lemon-yellow needles. The crude product is collected by filtration and can be recrystallized from ethanol to yield the purified compound with a reported melting point of 157-158°C[1].

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

While specific studies on this compound are not abundant, the broader class of nitrophenyl-substituted thiourea derivatives has demonstrated significant potential in drug discovery, particularly in oncology. The proposed mechanisms of action often involve the modulation of key cellular signaling pathways that control cell growth, proliferation, and apoptosis (programmed cell death).

Inhibition of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase that plays a crucial role in cell signaling. Its overactivation is a hallmark of many cancers. Several thiourea derivatives have been identified as inhibitors of EGFR. The binding of these inhibitors to the EGFR kinase domain can block its downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival. A novel N-substituted thiourea derivative has been shown to markedly reduce the tyrosine phosphorylation of EGFR and inhibit the activation of its downstream effectors, Erk1/2 and AKT.

Induction of Apoptosis

A common mechanism of action for anticancer compounds is the induction of apoptosis. Research on various 1,3-disubstituted thiourea derivatives has shown that these compounds can trigger apoptosis in cancer cells. This process is often characterized by cell cycle arrest, typically at the G0/G1 or G2/M phase, followed by the activation of caspases, a family of proteases that execute the apoptotic program. The pro-apoptotic activity of some thiourea derivatives has been linked to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins.

Representative Signaling Pathway

The following diagram illustrates a plausible mechanism of action for a nitrophenyl thiourea derivative as an anticancer agent, based on the inhibition of the EGFR signaling pathway and subsequent induction of apoptosis.

Caption: Putative anticancer mechanism via EGFR signaling inhibition.

Quantitative Biological Data (Comparative)

| Compound/Derivative Class | Activity Type | Target/Organism | Measured Value (e.g., IC₅₀, MIC) | Reference(s) |

| 4-Chloro-3-nitrophenylthiourea derivatives | Antimicrobial | Staphylococcus aureus (standard and clinical strains) | MIC: 2–64 µg/mL | [3] |

| 1,3-Disubstituted 3-(trifluoromethyl)phenylthiourea analogs | Cytotoxic | Human colon cancer cells (SW480, SW620) | IC₅₀ ≤ 10 µM | [4] |

| 1,3-Disubstituted 3-(trifluoromethyl)phenylthiourea analogs | Cytotoxic | Human prostate cancer cells (PC3) | IC₅₀ ≤ 10 µM | [4] |

| 1,3-Disubstituted 3-(trifluoromethyl)phenylthiourea analogs | Cytotoxic | Human leukemia cells (K-562) | IC₅₀ ≤ 10 µM | [4] |

Analytical Characterization

The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure by identifying the number and environment of protons and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H, C=S (thiocarbonyl), aromatic C-H, and nitro (NO₂) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

-

Elemental Analysis: This technique would be used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should correspond to the molecular formula C₇H₇N₃O₂S.

Conclusion

This compound is a compound of interest within the broader family of biologically active thiourea derivatives. While specific mechanistic and quantitative data for this molecule are sparse, the available information on analogous compounds suggests potential applications in anticancer and antimicrobial research. The synthetic protocols are well-established, allowing for its preparation for further investigation. Future research should focus on elucidating the specific biological targets of this compound, quantifying its activity in various assays, and exploring its potential therapeutic applications. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers embarking on the study of this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide to the Spectroscopic Data of 1-(3-Nitrophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Nitrophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 1070 | C=S |

| Further data not available in search results |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| Data not available in search results |

Experimental Protocols

Synthesis of this compound Analogue:

A general method for the synthesis of a related compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, involves the reaction of a heterocyclic isothiocyanate with m-nitroaniline in a dimethylformamide medium. The reaction mixture is heated and stirred, followed by precipitation, filtration, and purification.[1]

General Spectroscopic Analysis:

Detailed experimental conditions for the spectroscopic analysis of this compound are not explicitly available in the provided search results. However, standard protocols for NMR, IR, and MS would be applicable.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would typically be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

-

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of a chemical compound like this compound.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 1-(3-Nitrophenyl)-2-thiourea

This technical guide provides an in-depth overview of the melting point and solubility of 1-(3-Nitrophenyl)-2-thiourea, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines key physicochemical data, details experimental protocols for their determination, and presents logical workflows relevant to its synthesis and characterization.

Physicochemical Data of this compound

This compound is an organic compound with the chemical formula C7H7N3O2S.[1] Understanding its melting point and solubility is crucial for its purification, characterization, and application in various chemical and pharmaceutical contexts.

1.1. Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline organic compound, the melting point is a sharp, characteristic physical property that can be used for identification and as an indicator of purity.[2] Impurities typically cause a depression and broadening of the melting point range.[2]

The reported melting point for this compound and its isomers are summarized in the table below.

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |

| This compound | 709-72-8 | C7H7N3O2S | 189 [1] |

| 1-(2-Nitrophenyl)-3-phenyl-2-thiourea | 72602-73-4 | C13H11N3O2S | 142[3] |

| 1-(4-Nitrophenyl)-2-thiourea | 3696-22-8 | C7H7N3O2S | 206 (decomposes)[4] |

1.2. Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

The general principle of "like dissolves like" suggests that polar solvents will be more effective at dissolving polar solutes, and non-polar solvents for non-polar solutes.[7]

Experimental Protocols

2.1. Melting Point Determination

The melting point of an organic compound is typically determined using a melting point apparatus, which can be a heated metal block (like a Mel-Temp apparatus) or an oil bath (Thiele tube method).

Protocol for Melting Point Determination using a Capillary Tube:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end, to a height of 1-2 cm.[8][9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.

-

Initial Determination: A rapid heating rate (e.g., 10-20 °C per minute) is used to get an approximate melting range.[10]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of about 2 °C per minute, starting from a temperature approximately 10-15 °C below the approximate melting point.[10]

-

Observation and Recording: The temperature at which the substance first begins to melt (t1) and the temperature at which it has completely melted (t2) are recorded.[9] The melting point is reported as the range t1-t2. A pure compound will have a sharp melting range of 0.5-1.0 °C.

2.2. Solubility Determination

Determining the solubility of a compound is essential for its application in solution-based assays and formulations.

General Protocol for Qualitative and Semi-Quantitative Solubility Testing:

-

Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

-

Initial Test: To a known volume of solvent (e.g., 1 mL) in a vial, a small, pre-weighed amount of this compound (e.g., 1-5 mg) is added.

-

Mixing: The mixture is subjected to a series of increasingly rigorous mechanical procedures to facilitate dissolution. This can include:

-

Observation: The mixture is visually inspected for the presence of undissolved solid.

-

Classification: The solubility can be classified as:

-

Soluble: If the entire solid dissolves.

-

Partially soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.

-

-

Quantitative Determination: For a more precise measurement, a saturated solution is prepared by adding an excess of the compound to a known volume of the solvent and allowing it to equilibrate. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizations

3.1. Synthesis Workflow

The synthesis of thiourea derivatives often involves the reaction of an isothiocyanate with an amine. The following diagram illustrates a general workflow for the synthesis of a 1,3-disubstituted thiourea.

Caption: A generalized workflow for the synthesis and purification of a thiourea derivative.

3.2. Melting Point Determination Workflow

The process of accurately determining the melting point of a compound follows a systematic procedure.

Caption: A step-by-step workflow for the experimental determination of a compound's melting point.

References

- 1. 709-72-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. athabascau.ca [athabascau.ca]

- 3. 1-(2-NITROPHENYL)-3-PHENYL-2-THIOUREA CAS#: 72602-73-4 [m.chemicalbook.com]

- 4. 3696-22-8 CAS MSDS (1-(4-NITROPHENYL)-2-THIOUREA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. byjus.com [byjus.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Nitrophenyl Thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenyl thiourea derivatives have emerged as a versatile and promising class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of their multifaceted therapeutic potential, with a primary focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details experimental methodologies for their evaluation, and visualizes the intricate signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

Thiourea derivatives, characterized by the presence of a sulfur atom double-bonded to a carbon atom which is, in turn, bonded to two nitrogen atoms, have garnered significant attention in medicinal chemistry. The incorporation of a nitrophenyl moiety into the thiourea scaffold has been shown to significantly enhance their biological efficacy. The electron-withdrawing nature of the nitro group can modulate the electronic and steric properties of the molecule, leading to improved interactions with biological targets. This guide delves into the core biological activities of nitrophenyl thiourea derivatives, providing a foundation for further research and development in this exciting field.

Anticancer Activity

Nitrophenyl thiourea derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Quantitative Data Summary

The anticancer efficacy of various nitrophenyl thiourea derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer (MCF-7) | 3.5 | [1] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer (MDA-MB-231) | 2.2 | [1] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Lung Cancer (A549) | 0.2 | [1] |

| N,N'-diphenylthioureas | Breast Cancer (MCF-7) | 338 | [1] |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2f) | 60 Human Tumor Cell Lines (Average) | 2.80 (GI50) | |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h) | 60 Human Tumor Cell Lines (Average) | 1.57 (GI50) | |

| 4-nitrophenyl thiourea derivative (4h) | Antioxidant Activity (DPPH) | Low IC50 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Nitrophenyl thiourea derivatives

-

Cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrophenyl thiourea derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Nitrophenyl thiourea derivatives have been reported to interfere with several critical signaling pathways in cancer cells.

A. K-Ras Signaling Pathway

Some derivatives have been shown to inhibit the K-Ras protein, a key regulator of cell proliferation and survival.[3]

References

An In-depth Technical Guide to 1-(3-Nitrophenyl)-2-thiourea: Synthesis, Potential Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a versatile class of molecules with significant importance in medicinal chemistry and materials science. The core thiourea scaffold, characterized by its ability to act as both a hydrogen bond donor and acceptor, allows for diverse structural modifications, leading to a wide array of biological activities. These activities include anticancer, anti-inflammatory, antiviral, antioxidant, and enzyme inhibitory properties. The presence of a nitrophenyl group, as in 1-(3-Nitrophenyl)-2-thiourea, can significantly influence the molecule's electronic properties and biological interactions, making it a compound of interest for further investigation and development. This guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, and drawing context from the well-documented biological activities of structurally related derivatives to highlight its potential applications.

Synthesis and Characterization

The synthesis of this compound is well-established, with methods reported in the patent literature. The primary route involves the reaction of 3-nitroaniline with a thiocarbonyl source.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 1-(3-nitrophenyl)thiourea | |

| CAS Number | 709-72-8 | |

| Molecular Formula | C₇H₇N₃O₂S | |

| Molecular Weight | 197.21 g/mol | |

| Appearance | Lemon yellow needles | [1] |

| Melting Point | 157-158 °C | [1] |

General Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activities (Literature Review)

While specific quantitative biological data for this compound is limited in the available literature, the broader class of nitrophenyl-containing thiourea derivatives has demonstrated significant potential in various therapeutic areas, particularly as anticancer and enzyme-inhibiting agents.[2][3] The data from these related compounds provide a strong rationale for the biological evaluation of this compound.

Anticancer and Cytotoxic Potential

Thiourea derivatives are a promising class of anticancer agents.[4] Studies on various analogs show potent cytotoxic activity against a range of human cancer cell lines. The mechanism often involves the inhibition of key enzymes like protein tyrosine kinases or the induction of apoptosis.[2][3] Below is a summary of the cytotoxic activities of some related nitrophenyl thiourea derivatives.

Table 1: Cytotoxicity Data for Related Nitrophenyl Thiourea Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| UP-1 (A bis-acyl-thiourea derivative of 4-nitrobenzene-1,2-diamine) | MG-U87 (Glioblastoma) | Cytotoxicity at 40-400 µM | [5] |

| UP-3 (A bis-acyl-thiourea derivative of 4-nitrobenzene-1,2-diamine) | MG-U87 (Glioblastoma) | Cytotoxicity at 40-400 µM | [5] |

| Thiourea derivative with 4-nitro phenyl ring (4h) | A549 (Lung carcinoma) | 10.27±0.15 µM | [6] |

| Thiourea derivative with 4-nitro phenyl ring (4h) | MCF7 (Breast adenocarcinoma) | 12.31±0.11 µM | [6] |

Enzyme Inhibition

Thiourea derivatives are known to be effective enzyme inhibitors, targeting enzymes such as urease and cholinesterases.[5][7] Urease inhibitors are relevant in treating infections caused by Helicobacter pylori, while cholinesterase inhibitors are used in the management of Alzheimer's disease.

Table 2: Enzyme Inhibition Data for Related Nitrophenyl Thiourea Derivatives

| Compound | Enzyme | Activity (IC₅₀) | Reference |

| UP-1 (A bis-acyl-thiourea derivative of 4-nitrobenzene-1,2-diamine) | Urease | 1.55 ± 0.0288 µM | [5] |

| UP-2 (A bis-acyl-thiourea derivative of 4-nitrobenzene-1,2-diamine) | Urease | 1.66 ± 0.0179 µM | [5] |

| UP-3 (A bis-acyl-thiourea derivative of 4-nitrobenzene-1,2-diamine) | Urease | 1.69 ± 0.0162 µM | [5] |

Anti-inflammatory Activity

A closely related derivative, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, has been studied for its anti-inflammatory activity. This compound was found to be low-toxic and exhibited anti-inflammatory properties, suggesting another potential therapeutic avenue for this class of molecules.[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays as described in the literature for related compounds.

Synthesis of N-(3-Nitrophenyl)-thiourea

This protocol is adapted from a method described in the patent literature.[1]

Materials:

-

3-Nitroaniline (27.6 parts by weight, 0.2 mol)

-

Carbon disulfide (15.2 parts by weight, 0.2 mol)

-

Caustic soda (8 parts by weight, 0.2 mol)

-

Water (80 parts by volume)

-

Chloroacetic acid (18.8 parts by weight, 0.2 mol)

-

25% Ammonia solution (15 parts by weight)

-

20% Sodium hydroxide solution (40 parts by weight)

Procedure:

-

Prepare a solution of sodium N-(3-nitrophenyl)-dithiocarbamate by dissolving 3-nitroaniline, carbon disulfide, and caustic soda in water.

-

To the dithiocarbamate solution, add a solution of chloroacetic acid in water dropwise. The temperature of the reaction mixture will rise to approximately 40°C.

-

Stir the reaction mixture for one hour.

-

Filter the mixture and heat the filtrate for a short time with the ammonia and sodium hydroxide solutions.

-

The N-(3-nitrophenyl)-thiourea product will crystallize out as lemon-yellow needles.

-

Collect the crystals by filtration.

-

Recrystallize the product from ethanol to obtain the pure compound with a melting point of 157-158°C.

General Workflow for Biological Screening

Caption: A typical workflow for the biological screening of novel compounds.

In Vitro Cytotoxicity: MTT Assay Protocol

This is a general protocol for assessing the cytotoxic effects of a compound on cancer cell lines, as is common practice for thiourea derivatives.[9]

Materials:

-

Human cancer cell lines (e.g., SW480, PC3)

-

Normal cell line for selectivity (e.g., HaCaT)

-

Culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Urease Inhibition Assay Protocol

This protocol is based on methods used to screen thiourea derivatives for urease inhibitory activity.[5]

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer

-

Phenol reagent (containing phenol and sodium nitroprusside)

-

Alkali reagent (containing sodium hydroxide and sodium hypochlorite)

-

Test compound dissolved in DMSO

-

Thiourea (as a standard inhibitor)

-

96-well plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add urease enzyme solution and the test compound at various concentrations.

-

Incubate the mixture at a set temperature (e.g., 30°C) for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding urea solution to each well.

-

Incubate again for a defined period (e.g., 50 minutes).

-

Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent. This measures the amount of ammonia produced.

-

Incubate for color development (e.g., 50 minutes at 30°C).

-

Measure the absorbance at a specific wavelength (e.g., 630 nm).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Proposed Mechanisms of Action

The biological activities of thiourea derivatives are attributed to several mechanisms. In cancer, they are known to act as inhibitors of various enzymes crucial for cell proliferation and survival.

Caption: Generalized signaling pathway for the proposed anticancer action of thiourea derivatives.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with demonstrated and potent biological activities. While direct experimental data on its efficacy is not extensively reported in the current body of literature, the significant anticancer, enzyme inhibitory, and anti-inflammatory properties of its close structural analogs strongly suggest its potential as a valuable candidate for drug discovery and development. The protocols and data summarized in this guide provide a foundational framework for researchers to undertake a systematic evaluation of this compound. Future studies should focus on comprehensive screening to elucidate its specific biological targets, mechanism of action, and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 5. mdpi.com [mdpi.com]

- 6. In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives [mdpi.com]

An In-depth Technical Guide to 1-(3-Nitrophenyl)-2-thiourea: Physicochemical Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical parameters, experimental protocols, and potential biological activities of the compound 1-(3-Nitrophenyl)-2-thiourea. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed insights into the core characteristics and potential applications of this molecule.

Core Physicochemical Parameters

This compound is a synthetic organic compound with the molecular formula C₇H₇N₃O₂S.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇N₃O₂S | [1] |

| Molecular Weight | 197.21 g/mol | [1] |

| Melting Point | 189 °C | [1] |

| Predicted Boiling Point | 340.9 ± 44.0 °C | [1] |

| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |

| Solubility | While quantitative data is not readily available, thiourea derivatives generally exhibit solubility in polar organic solvents such as dimethylformamide (DMF), and can be recrystallized from solvents like benzene or ethanol/water mixtures.[2][3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the reaction of 3-nitroaniline with a thiocyanate salt in an acidic medium, a common method for the preparation of aryl thioureas.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar thiourea derivatives.[2]

Materials:

-

3-Nitroaniline

-

Ammonium thiocyanate

-

Hydrochloric acid (concentrated)

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 3-nitroaniline (1 equivalent) in a minimal amount of DMF.

-

Add ammonium thiocyanate (1.1 equivalents) to the solution and stir until it is fully dissolved.

-

Slowly add concentrated hydrochloric acid (1.2 equivalents) dropwise to the reaction mixture while stirring.

-

Heat the mixture to 80 °C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

A precipitate of crude this compound will form. Collect the solid by vacuum filtration.

-

Wash the crude product with cold deionized water and then with a small amount of cold ethanol to remove impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture or benzene, to obtain the pure compound.[2][3]

-

Dry the purified crystals under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the thiourea group, the aromatic C-H stretching, the C=S stretching, and the symmetric and asymmetric stretching of the nitro (NO₂) group. For a similar compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, a characteristic C=S stretching vibration was observed at 1070 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3-nitrophenyl ring and the N-H protons of the thiourea moiety. The chemical shifts and coupling constants of the aromatic protons will be indicative of the meta-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the phenyl ring and the thiocarbonyl (C=S) carbon. The chemical shift of the C=S carbon is typically observed in the downfield region.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Potential Biological Activity and Signaling Pathways

Thiourea derivatives are a class of compounds known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][4] Several studies have indicated that nitrophenyl-substituted thioureas possess potent cytotoxic effects against various cancer cell lines.[4][5][6] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7]

Anticancer Activity and Potential Mechanisms

Research on related thiourea derivatives suggests that this compound may exhibit its anticancer effects through the modulation of one or more signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway and the Wnt/β-catenin pathway.[6]

EGFR Signaling Pathway Inhibition: The EGFR signaling pathway plays a critical role in cell proliferation, survival, and metastasis. Overactivation of this pathway is a common feature in many cancers. Some thiourea derivatives have been shown to inhibit EGFR, thereby blocking downstream signaling cascades.

Wnt/β-catenin Signaling Pathway Inhibition: The Wnt/β-catenin pathway is another critical regulator of cell fate, proliferation, and differentiation. Its dysregulation is frequently observed in various cancers. Inhibition of this pathway can lead to decreased cancer cell growth and survival.

Induction of Apoptosis: A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis. Nitrophenyl-containing compounds have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

Experimental Protocols for Biological Assays

To evaluate the anticancer potential of this compound, a series of in vitro assays can be performed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow:

Detailed Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours until formazan crystals are formed.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like EGFR and Wnt/β-catenin.

Workflow:

Detailed Protocol:

-

Treat cancer cells with this compound at various concentrations and time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-EGFR, total EGFR, β-catenin, or a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further experimental validation is necessary to fully elucidate its physicochemical properties and biological mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. e3s-conferences.org [e3s-conferences.org]

- 4. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: Hypothesized Mechanisms of Action for 1-(3-Nitrophenyl)-2-thiourea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitrophenyl)-2-thiourea, a distinct member of the versatile thiourea class of compounds, has emerged as a molecule of significant interest within the scientific community. While extensive research into the broad-spectrum biological activities of thiourea derivatives has been conducted, the precise molecular mechanisms underpinning the therapeutic potential of this specific nitrophenyl analogue remain an area of active investigation. This technical guide synthesizes the current understanding of related compounds to propose primary and secondary mechanism of action hypotheses for this compound. Drawing from the established anticancer and anti-inflammatory properties of structurally similar molecules, we postulate that its principal modes of action may involve the inhibition of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and the modulation of the Wnt/β-catenin signaling pathway. This document provides a comprehensive overview of these hypothesized pathways, supported by quantitative data from analogous compounds, detailed experimental protocols for investigatory assays, and illustrative diagrams to guide future research and drug development efforts.

Introduction

Thiourea derivatives are a well-established class of pharmacologically active agents, demonstrating a wide array of biological effects, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory activities. The introduction of a nitrophenyl moiety to the thiourea scaffold has been shown to impart potent cytotoxic activity against various cancer cell lines. This has led to a focused effort to elucidate the specific molecular targets and signaling pathways affected by these compounds. This guide focuses on this compound, aiming to provide a foundational understanding of its potential mechanisms of action based on the current body of scientific literature for the broader class of nitrophenyl-containing thioureas.

Primary Hypothesized Mechanism of Action: Inhibition of Mitogen-activated Protein Kinase-Activated Protein Kinase 2 (MK-2)

A compelling hypothesis for the mechanism of action of this compound is the inhibition of Mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a critical downstream effector in the p38 MAPK signaling pathway. This pathway is a key regulator of inflammatory cytokine production and cellular stress responses.

The p38/MK-2 Signaling Axis

The p38 MAPK pathway is activated by cellular stressors and inflammatory stimuli, leading to the phosphorylation and activation of MK-2. Activated MK-2, in turn, phosphorylates various downstream targets, including tristetraprolin (TTP), which regulates the stability of mRNA transcripts for pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of MK-2 can therefore lead to a potent anti-inflammatory effect by destabilizing these cytokine mRNAs.

Supporting Evidence from Analogous Compounds

While direct enzymatic inhibition data for this compound against MK-2 is not yet available, studies on other thiourea derivatives suggest that this class of compounds can be effective inhibitors of protein kinases. The presence of the nitrophenyl group is often associated with enhanced cytotoxic and anti-inflammatory activity, lending credence to the hypothesis that this compound may target key inflammatory kinases like MK-2. Research has shown that nitrophenyl moieties can contribute to the binding affinity of small molecules to the ATP-binding pocket of kinases.

Proposed Signaling Pathway Diagram

Caption: Hypothesized inhibition of the MK-2 signaling pathway.

Secondary Hypothesized Mechanism of Action: Modulation of the Wnt/β-catenin Signaling Pathway

Another plausible mechanism of action for this compound involves the modulation of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

The Wnt/β-catenin Pathway in Cancer

In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival.

Evidence from Structurally Related Compounds

Several studies have implicated thiourea derivatives in the modulation of the Wnt/β-catenin pathway. For instance, certain substituted phenylthioureas have been shown to suppress the proliferation of cancer cells by inhibiting this signaling cascade. The electron-withdrawing nature of the nitro group on the phenyl ring of this compound may facilitate interactions with components of the Wnt pathway, although the precise molecular target remains to be identified.

Proposed Signaling Pathway Diagram

Caption: Hypothesized modulation of the Wnt/β-catenin pathway.

Quantitative Data from Analogous Compounds

Direct quantitative data for this compound is currently limited. The following table summarizes IC50 values for structurally related nitrophenyl-containing thiourea derivatives against various cancer cell lines and enzymes, providing a basis for comparison and hypothesis generation.

| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference |

| Nitrophenyl-containing thioureas | Various cancer cell lines | 2.2 - 13 | [1] |

| 1-Aryl-3-(nitrophenyl)thioureas | Breast cancer cell lines | 2.5 - 6.3 | [1] |

| Biphenyl thiourea derivatives with nitro groups | A549 lung cancer cells | 0.2 | [2] |

Experimental Protocols

To investigate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.

MK-2 Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on MK-2 enzymatic activity.

Methodology: A common method is a radiometric filter-binding assay or a fluorescence-based assay.

-

Reagents: Recombinant human MK-2, p38α (for activation), ATP (with [γ-³²P]ATP for radiometric assay), specific peptide substrate for MK-2 (e.g., PRAAS), this compound, and appropriate buffers.

-

Procedure: a. Activate MK-2 by incubating with active p38α and ATP. b. In a microplate, add the activated MK-2, the peptide substrate, and varying concentrations of this compound. c. Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP). d. Incubate for a specified time at 30°C. e. Stop the reaction and spot the mixture onto phosphocellulose filter paper. f. Wash the filters to remove unincorporated [γ-³²P]ATP. g. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Wnt/β-catenin Pathway Reporter Assay

Objective: To assess the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.

Methodology: A luciferase reporter gene assay is a standard method.

-

Cell Line: Use a cancer cell line with an active Wnt pathway (e.g., SW480) or a reporter cell line (e.g., HEK293T) transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash).

-

Procedure: a. Seed the cells in a 96-well plate. b. If using a reporter cell line, transfect with the TOPFlash and a control (FOPFlash) plasmid. c. Treat the cells with varying concentrations of this compound. d. If necessary, stimulate the Wnt pathway with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021). e. Incubate for 24-48 hours. f. Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the TOPFlash luciferase activity to the FOPFlash activity and express the results as a fold change relative to the vehicle-treated control.

Experimental Workflow Diagram

Caption: A logical workflow for investigating the mechanism of action.

Conclusion and Future Directions

The presented hypotheses, based on the established biological activities of the broader thiourea class, provide a rational starting point for the in-depth investigation of this compound's mechanism of action. The proposed inhibition of MK-2 and modulation of the Wnt/β-catenin pathway are not mutually exclusive and may represent parallel or interconnected cellular effects of the compound.

Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies as outlined in the experimental protocols. Key next steps include:

-

Direct Enzyme Inhibition Studies: Quantifying the inhibitory potency of this compound against a panel of kinases, with a primary focus on MK-2.

-

Cellular Target Engagement Assays: Confirming the interaction of the compound with its putative targets within a cellular context.

-

Downstream Signaling Analysis: Investigating the effects of the compound on the phosphorylation status of MK-2 substrates and the expression levels of Wnt/β-catenin target genes.

-

In Vivo Efficacy Studies: Evaluating the anti-inflammatory and antitumor effects of this compound in relevant animal models.

A thorough elucidation of the mechanism of action of this compound will be instrumental in guiding its potential development as a novel therapeutic agent. The information and experimental frameworks provided in this guide are intended to facilitate these critical next steps in the research and development pipeline.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of Nitrophenyl Thioureas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and biological activities of nitrophenyl thioureas. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways.

Discovery and Historical Context

General Synthesis of Nitrophenyl Thioureas

The synthesis of nitrophenyl thioureas can be achieved through several established methods. The most common and versatile approach involves the reaction of a nitrophenyl isothiocyanate with an appropriate amine or, conversely, the reaction of a nitroaniline with an isothiocyanate.

Synthesis from Isothiocyanates and Amines

This is a widely used method for preparing unsymmetrical thioureas. The reaction proceeds via a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

General Reaction Scheme:

Where either R or R' is a nitrophenyl group.

Synthesis from Amines and Carbon Disulfide

Symmetrical N,N'-diarylthioureas can be synthesized by reacting an aromatic amine with carbon disulfide in the presence of a base[5][6].

Synthesis from Anilines and Ammonium Thiocyanate

A common laboratory-scale synthesis involves the reaction of an aniline derivative with ammonium thiocyanate in the presence of an acid to generate the corresponding phenylthiourea[7].

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-N'-[substituted] Thioureas

This protocol is adapted from established methods for the synthesis of thiourea derivatives[3].

Materials:

-

Aryl isothiocyanate (e.g., 4-nitrophenyl isothiocyanate)

-

Substituted amine

-

Anhydrous acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve the aryl isothiocyanate (1 equivalent) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

To this solution, add the substituted amine (1 equivalent) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold acetone, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of 1-(4-Nitrophenyl)-2-thiourea

This specific protocol is based on the reaction of 4-nitroaniline with ammonium thiocyanate[7].

Materials:

-

4-Nitroaniline

-

Hydrochloric acid (HCl)

-

Ammonium thiocyanate

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask, combine 0.1 mole of 4-nitroaniline, 9 mL of concentrated HCl, and 25 mL of water.

-

Heat the mixture at 60-70 °C for 1 hour with stirring.

-

Cool the mixture for approximately 1 hour.

-

Slowly add 0.1 mole of ammonium thiocyanate to the solution.

-

Reflux the resulting solution for 4 hours.

-

After reflux, add 20 mL of water while continuously stirring to induce crystallization.

-

Collect the resulting crystals by filtration and dry to obtain the final product.

Quantitative Data on Biological Activities

Nitrophenyl thiourea derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The following tables summarize some of the reported quantitative data.

Anticancer Activity

The cytotoxic effects of various nitrophenyl thiourea derivatives have been evaluated against several cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented below.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 | 1.62 | [8] |

| Diarylthiourea Derivative | MCF-7 | 338.33 | [1] |

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | A549 | >100 | [9] |

| Thiazolidinedione Derivative (PZ-9) | MCF-7 | 29.44 | [10] |

| Thiazolidinedione Derivative (PZ-11) | MCF-7 | 17.35 | [10] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [11] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [11] |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [11] |

| Substituted Thiourea (TKR15) | A549 | 0.21 | [12] |

| 3,4-dichlorophenylthiourea (2) | SW620 | 1.5 | [2] |

| 4-(trifluoromethyl)phenylthiourea (8) | SW620 | 5.8 | [2] |

| 4-chlorophenylthiourea (9) | SW620 | 7.6 | [2] |

Anti-inflammatory Activity

The anti-inflammatory potential of nitrophenyl thioureas has been investigated through their ability to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Pyrazolone Derivative (PYZ16) | COX-2 | 0.52 | [13] |

| Dihydropyrazole Sulfonamide (PYZ20) | COX-2 | 0.33 | [13] |

| 4-Aryl-hydrazonopyrolone Derivative | COX-2 | 0.66 - 2.04 | [13] |

| 4-Aryl-hydrazonopyrolone Derivative | 5-LOX | 0.52 - 1.59 | [13] |

| 2-Benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide VIIa | COX-2 | 0.29 | [9] |

| 3-Aroyl-1-(4-sulfamoylphenyl)thiourea derivative | 15-LOX | 1.8 | [14] |

| Isoxazole Derivative (C3) | 5-LOX | 8.47 | [15] |

| Isoxazole Derivative (C5) | 5-LOX | 10.48 | [15] |

Antibacterial Activity

The antibacterial efficacy of nitrophenyl thioureas is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Disubstituted 4-Chloro-3-nitrophenylthioureas | Staphylococcus aureus | 2 - 64 | [16] |

| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2 - 16 | [17] |

Signaling Pathways and Mechanisms of Action

The biological activities of nitrophenyl thioureas are believed to be mediated through their interaction with various cellular signaling pathways. While the precise mechanisms for many derivatives are still under investigation, evidence suggests the involvement of the NF-κB and MAPK pathways, which are critical regulators of inflammation and cell proliferation.

Inhibition of Inflammatory Pathways